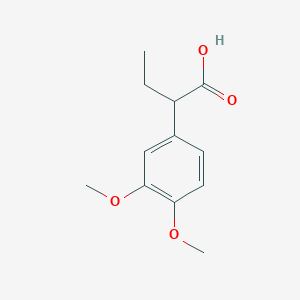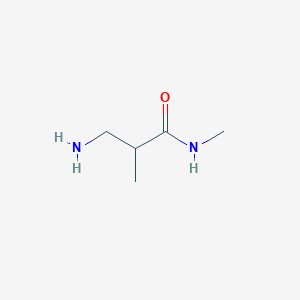
3-Amino-N,2-dimethylpropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Amino-N,2-dimethylpropanamide is a chemical compound with the molecular formula C5H12N2O . It has a molecular weight of 116.16 . It is stored in a dark place under an inert atmosphere at a temperature between 2-8°C . It is a liquid in its physical form .
Synthesis Analysis
3-Amino-N,2-dimethylpropanamide is used as a reagent in the synthesis of Aliskiren . The synthesis of 3-Amino-2,2-dimethylpropionamide can be achieved from 3-Chloropivaloyl chloride .Molecular Structure Analysis
The InChI code for 3-Amino-N,2-dimethylpropanamide is 1S/C5H12N2O/c1-7(2)5(8)3-4-6/h3-4,6H2,1-2H3 . The InChI key is JNDIDJUNNCBHTI-UHFFFAOYSA-N .Chemical Reactions Analysis
The radical copolymerizations of N-[(3-dimethylamino)propyl]methacrylamide (DMAPMA) with n-dodecyl acrylate (DA) or n-dodecyl methacrylate (DMA) in toluene (70 °C) were shown to have a peculiar nature: the total initial concentration of monomers significantly influences the composition and compositional heterogeneity of copolymers .Physical And Chemical Properties Analysis
3-Amino-N,2-dimethylpropanamide is a white solid . It is stored in a dark place under an inert atmosphere at a temperature between 2-8°C .Safety And Hazards
3-Amino-N,2-dimethylpropanamide is harmful if swallowed, causes skin irritation, causes serious eye irritation, and is harmful if inhaled . It may also cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, wearing protective gloves/protective clothing/eye protection, and rinsing cautiously with water for several minutes in case of contact with eyes .
Zukünftige Richtungen
While there isn’t specific information available on the future directions for 3-Amino-N,2-dimethylpropanamide, the recent emergence of multi- and extensively drug-resistant Gram-negative pathogens has led to renewed interest in the aminoglycoside class, including the development of new molecules with potent activity against otherwise highly resistant pathogens . This suggests that there may be future research opportunities for amine-containing compounds like 3-Amino-N,2-dimethylpropanamide.
Eigenschaften
IUPAC Name |
3-amino-N,2-dimethylpropanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2O/c1-4(3-6)5(8)7-2/h4H,3,6H2,1-2H3,(H,7,8) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXIHHWBRAUAUCF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)C(=O)NC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
116.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-N,2-dimethylpropanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

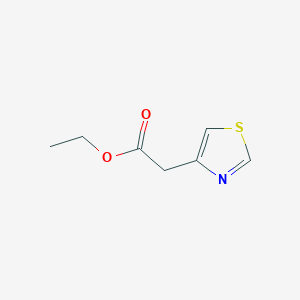
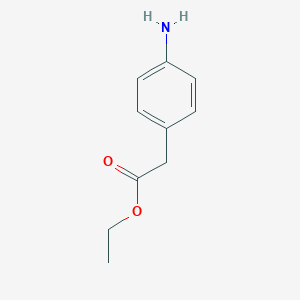
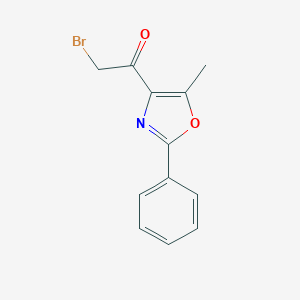

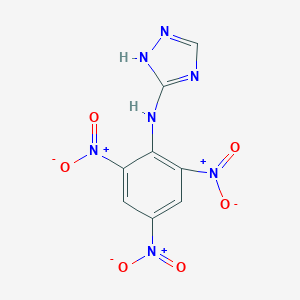
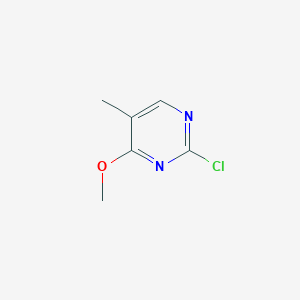
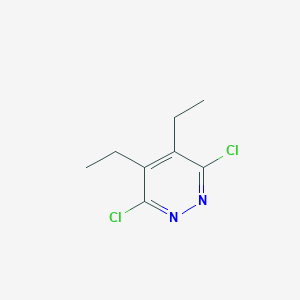
![Methyl (2R)-2-[[1-(tert-butylamino)-3-(2,4-dioxopyrimidin-1-yl)-1-oxopropan-2-yl]amino]-2-phenylacetate](/img/structure/B177342.png)
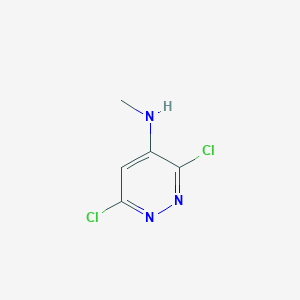
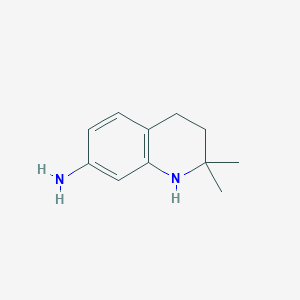

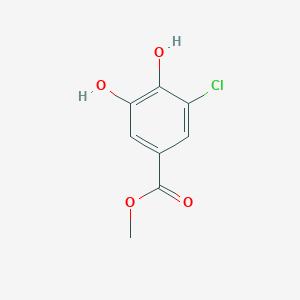
![Hexahydro-1H-pyrrolo[1,2-a]azepin-5(6H)-one](/img/structure/B177350.png)
